

Application Notes: Cellular Uptake Assays for the SGLT2 Inhibitor HSK0935

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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

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Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), with an IC₅₀ of 1.3 nM.[1][2] SGLT2 is primarily expressed in the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, **HSK0935** blocks this reabsorption, leading to the excretion of glucose in the urine, which can help to lower blood glucose levels in patients with type 2 diabetes.[3]

Understanding the cellular uptake and activity of **HSK0935** is crucial for its development as a therapeutic agent. Cellular uptake assays are essential in vitro tools to determine the potency and mechanism of action of transporter inhibitors like **HSK0935**. These assays typically measure the ability of the compound to inhibit the transport of a labeled substrate into cells that express the target transporter. This application note provides detailed protocols for two common types of cellular uptake assays to characterize the inhibitory activity of **HSK0935** on SGLT2: a radiolabeled substrate uptake assay and a fluorescent substrate uptake assay.

Principle of the Assay

The cellular uptake assays for **HSK0935** are competition assays. They rely on measuring the uptake of a labeled glucose analog (a substrate of SGLT2) into cells that express SGLT2. The inhibitory effect of **HSK0935** is determined by its ability to reduce the accumulation of the labeled substrate inside the cells. The potency of **HSK0935** is typically expressed as the half-

maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the substrate uptake by 50%.

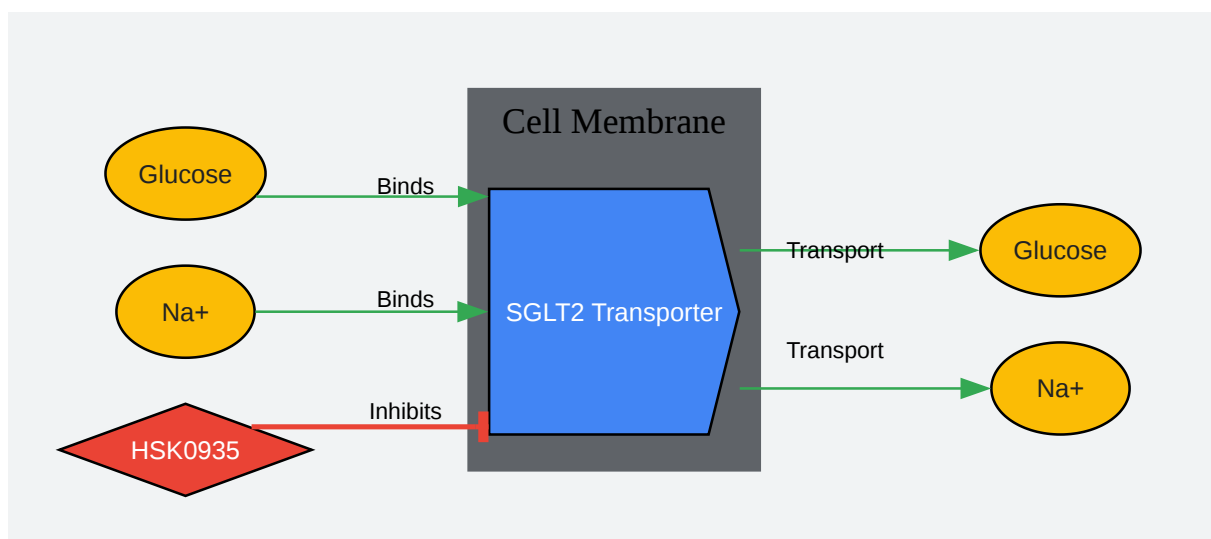
Quantitative Data Summary

The following table presents example data from a cellular uptake assay performed with **HSK0935** in HEK293 cells stably expressing human SGLT2. The assay measured the uptake of a labeled substrate in the presence of varying concentrations of **HSK0935**.

HSK0935 Concentration (nM)	Mean Substrate Uptake (counts per minute)	Standard Deviation	% Inhibition
0 (Control)	15,000	850	0
0.1	13,500	780	10
0.5	9,750	620	35
1.3 (IC ₅₀)	7,500	510	50
5	3,000	250	80
10	1,500	150	90
100	750	80	95

Signaling Pathway Diagram

The following diagram illustrates the mechanism of SGLT2-mediated glucose transport and its inhibition by **HSK0935**.



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Caption: SGLT2-mediated glucose transport and its inhibition by **HSK0935**.

Experimental Protocols

Protocol 1: Radiolabeled Substrate Uptake Assay

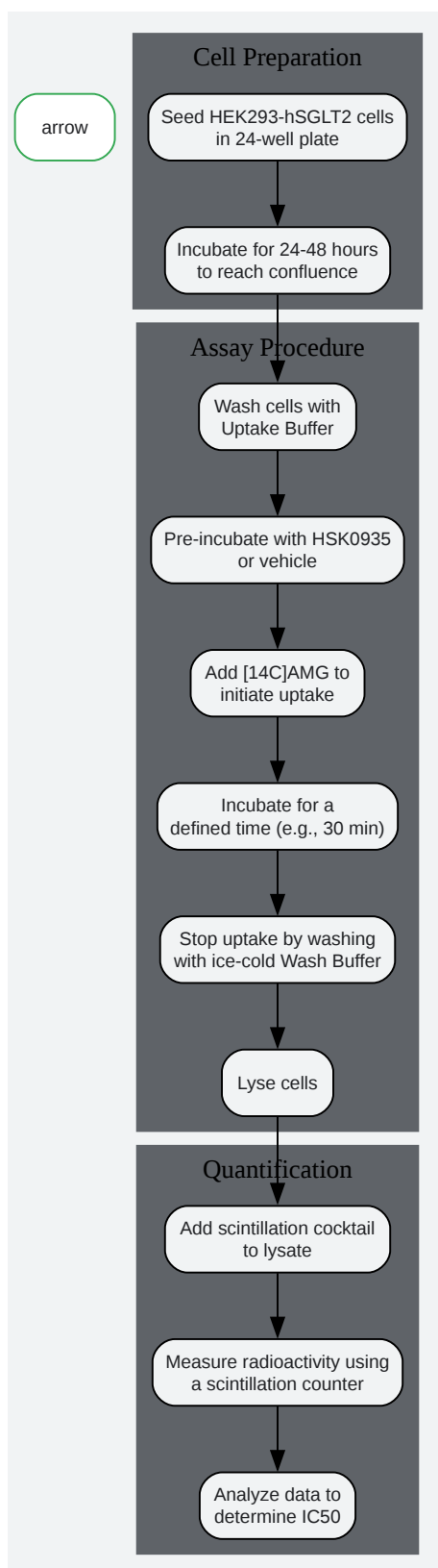
This protocol describes the use of a radiolabeled, non-metabolizable glucose analog, α -methyl-D-¹⁴C]glucopyranoside ([¹⁴C]AMG), to determine the inhibitory activity of **HSK0935** on SGLT2.

Materials and Reagents:

- HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Geneticin (G418)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA

- Poly-D-lysine coated 24-well plates
- **HSK0935**
- α -methyl-D- $[^{14}\text{C}]$ glucopyranoside ($[^{14}\text{C}]$ AMG)
- Uptake Buffer (140 mM NaCl, 2 mM KCl, 1 mM CaCl_2 , 1 mM MgCl_2 , 10 mM HEPES, pH 7.4)
- Wash Buffer (ice-cold PBS)
- Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
- Scintillation cocktail
- Scintillation counter

Experimental Workflow Diagram:



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Caption: Workflow for the radiolabeled SGLT2 cellular uptake assay.

Procedure:

- Cell Culture:
 - Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection.
 - Seed the cells into poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
- Assay:
 - On the day of the assay, aspirate the culture medium from the wells.
 - Wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) Uptake Buffer.
 - Prepare serial dilutions of **HSK0935** in Uptake Buffer.
 - Add 0.25 mL of the **HSK0935** dilutions or vehicle (for control wells) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
 - Prepare the uptake solution by adding [¹⁴C]AMG to the Uptake Buffer to a final desired concentration.
 - To initiate the uptake, add 0.25 mL of the [¹⁴C]AMG uptake solution to each well.
 - Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
 - To terminate the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.
 - Lyse the cells by adding 0.5 mL of Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.
- Quantification:

- Transfer the cell lysate from each well to a scintillation vial.
- Add an appropriate volume of scintillation cocktail to each vial.
- Measure the radioactivity in each sample using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **HSK0935** compared to the vehicle-treated control.
 - Plot the percent inhibition against the logarithm of the **HSK0935** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescent Substrate Uptake Assay

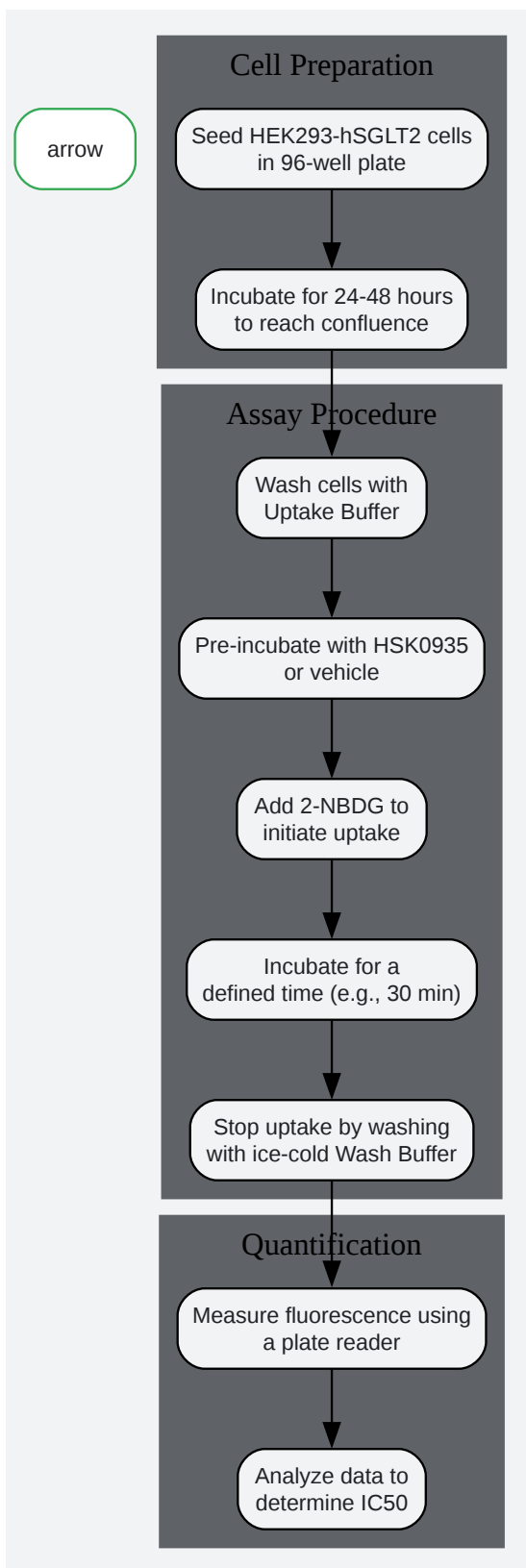
This protocol uses a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure the inhibitory activity of **HSK0935** on SGLT2.

Materials and Reagents:

- HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)
- DMEM
- FBS
- Penicillin-Streptomycin
- Geneticin (G418)
- PBS
- Trypsin-EDTA
- Black, clear-bottom 96-well plates
- **HSK0935**

- 2-NBDG
- Uptake Buffer (as in Protocol 1)
- Wash Buffer (ice-cold PBS)
- Lysis Buffer (optional, for endpoint assays)
- Fluorescence microplate reader

Experimental Workflow Diagram:



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- 3. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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